1-ethyl-4-(4-phenylbutanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-(4-phenylbutanoyl)piperazine, also known as Etizolam, is a thienodiazepine derivative that has been widely used in scientific research due to its unique pharmacological properties. It was first synthesized in 1972 by a team of researchers at Hoffman-La Roche, Switzerland, and has since been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-4-(4-phenylbutanoyl)piperazine is not fully understood, but it is believed to act on the GABA-A receptor complex in a similar manner to benzodiazepines. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-ethyl-4-(4-phenylbutanoyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of neuronal activity, and reduction of anxiety and stress-related behaviors. It has also been shown to have anticonvulsant properties and to reduce the severity and frequency of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-ethyl-4-(4-phenylbutanoyl)piperazine in lab experiments is its high potency and selectivity for the GABA-A receptor complex, which allows for precise and reproducible results. However, its short half-life and rapid metabolism can make it difficult to maintain stable levels in vivo, and its potential for abuse and dependence must be carefully monitored.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-ethyl-4-(4-phenylbutanoyl)piperazine, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Other areas of interest include the development of novel analogs with improved pharmacokinetic properties and the exploration of its potential as a tool for studying the GABA-A receptor complex and its role in the modulation of neuronal activity.
Synthesemethoden
The synthesis of 1-ethyl-4-(4-phenylbutanoyl)piperazine involves the condensation of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with benzyl cyanide, followed by reduction with lithium aluminum hydride and subsequent acylation with 4-phenylbutyric acid chloride. The final product is obtained in the form of a white crystalline powder, with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-(4-phenylbutanoyl)piperazine has been extensively used in scientific research to investigate its potential therapeutic applications in the treatment of anxiety, depression, insomnia, and other psychiatric disorders. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, and has been used as a substitute for benzodiazepines in the treatment of anxiety and insomnia.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-17-11-13-18(14-12-17)16(19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIYGBWMZAEVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazino)-4-phenyl-1-butanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.